Métamizole
Vue d'ensemble
Description
Il appartient à la classe des médicaments de la pyrazolone et est largement utilisé pour ses puissantes propriétés analgésiques, antipyrétiques et antispasmodiques . Le métamizole a été breveté pour la première fois en 1922 et a depuis été commercialisé sous divers noms de marque. Malgré son efficacité, il a été interdit dans certains pays en raison de préoccupations concernant de graves effets indésirables, notamment l'agranulocytose .
Applications De Recherche Scientifique
Dipyrone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies investigating its effects on cellular processes and metabolic pathways.
Medicine: Extensively studied for its analgesic, antipyretic, and spasmolytic properties.
Industry: Utilized in the formulation of pharmaceutical products and veterinary medicine.
Mécanisme D'action
Target of Action
Dipyrone, also known as Metamizole, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the Transient Receptor Potential Ankirin 1 (TRPA1), a key player in pain perception .
Mode of Action
Dipyrone acts as a nonsteroidal anti-inflammatory drug (NSAID) with a centrally acting mechanism of action on the hypothalamus, where fever originates and is regulated . It inhibits the signaling of TRPA1, which plays a crucial role in the transmission of pain signals .
Biochemical Pathways
Dipyrone is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA) . In the liver, 4-MAA undergoes non-enzymatic hydrolysis to form other metabolites such as 4-aminoantipyrine (4-AA), 4-N-acetylaminoantipyrine (4-AAA), and 4-N-formylaminoantipyrine (4-FAA) . These metabolites are believed to contribute to the analgesic and antipyretic effects of dipyrone.
Pharmacokinetics
Dipyrone is characterized by rapid hydrolysis to the active moiety 4-methyl-amino-antipyrine (MAA), which has 85% bioavailability after oral administration in tablet form . The maximum systemic concentrations are achieved in a short time (tmax of 1.2 to 2.0 hours) . MAA is further metabolized with a mean elimination half-life (t1/2) of 2.6 to 3.5 hours to 4-formyl-amino-antipyrine (FAA), an end-metabolite, and to 4-amino-antipyrine (AA), which is then acetylated to 4-acetyl-amino-antipyrine (AAA) by the polymorphic N-acetyl-transferase .
Result of Action
The primary result of dipyrone’s action is its potent analgesic and antipyretic effects . It is used to relieve severe and persistent fever and pain . It has been associated with potentially severe side effects, including agranulocytosis .
Action Environment
The effectiveness of dipyrone can be influenced by various environmental factors. Furthermore, the genotoxic and cytotoxic effects of dipyrone have been observed in Vero cells (a cell line obtained from the red kidney of green monkey) exposed to dipyrone .
Analyse Biochimique
Biochemical Properties
Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .
Molecular Mechanism
The molecular mechanism of Dipyrone involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipyrone can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dipyrone can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dipyrone is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
Dipyrone and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .
Subcellular Localization
The subcellular localization of Dipyrone and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le métamizole est synthétisé par un processus en plusieurs étapes. L'étape initiale implique la condensation de la 4-méthylaminoantipyrine avec du formaldéhyde pour former la 4-formylaminoantipyrine. Cet intermédiaire est ensuite sulfoné à l'aide d'acide sulfurique pour donner du this compound .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du this compound implique l'utilisation de réacteurs à grande échelle et de conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement les étapes suivantes :
Condensation : La 4-méthylaminoantipyrine est mise en réaction avec du formaldéhyde en milieu acide.
Sulfonation : La 4-formylaminoantipyrine résultante est traitée avec de l'acide sulfurique pour introduire le groupe sulfonate.
Purification : Le produit brut est purifié par cristallisation et filtration pour obtenir du this compound pur.
Analyse Des Réactions Chimiques
Types de réactions : Le métamizole subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Le this compound peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction du this compound peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le this compound peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles dans des conditions appropriées.
Principaux produits formés :
Oxydation : L'oxydation du this compound se traduit généralement par la formation de dérivés d'acide sulfonique.
Réduction : La réduction conduit à la formation de dérivés aminés.
Substitution : Les réactions de substitution produisent divers dérivés halogénés ou alkylés du this compound.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et synthèses d'autres composés.
Biologie : Employé dans des études portant sur ses effets sur les processus cellulaires et les voies métaboliques.
Médecine : Étudié de manière approfondie pour ses propriétés analgésiques, antipyrétiques et spasmolytiques.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et de médecine vétérinaire.
5. Mécanisme d'action
Le this compound exerce ses effets par un mécanisme d'action central sur l'hypothalamus, où il module la régulation de la température corporelle et la perception de la douleur . Il inhibe la signalisation des canaux TRPA1 (transient receptor potential ankyrin 1), qui jouent un rôle dans les voies de la douleur et de l'inflammation . De plus, les métabolites du this compound, tels que la 4-méthylaminoantipyrine et la 4-aminoantipyrine, contribuent à ses effets analgésiques et antipyrétiques en inhibant la synthèse des prostaglandines .
Composés similaires :
Aspirine (Acide acétylsalicylique) : Le this compound et l'aspirine sont tous deux des analgésiques non opioïdes, mais l'aspirine est également un anti-inflammatoire.
Paracétamol (Acétaminophène) : Comme le this compound, le paracétamol est un analgésique et un antipyrétique, mais il ne possède pas de propriétés anti-inflammatoires significatives.
Unicité du this compound : Le this compound est unique en raison de sa puissante activité spasmolytique, qui n'est pas généralement observée dans d'autres analgésiques non opioïdes. De plus, sa capacité à inhiber les canaux TRPA1 le distingue des autres analgésiques .
Comparaison Avec Des Composés Similaires
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like dipyrone, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of Dipyrone: Dipyrone is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
Activité Biologique
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to dipyrone.
Dipyrone's analgesic and antipyretic effects are thought to arise from multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Dipyrone and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of dipyrone .
- Central Nervous System Effects : Evidence suggests that dipyrone can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
- Peripheral Mechanisms : While primarily acting centrally, dipyrone also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .
Pharmacokinetics
The pharmacokinetic profile of dipyrone reveals important insights into its biological activity:
- Absorption and Metabolism : After oral administration, dipyrone undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
- Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .
Clinical Efficacy
Dipyrone has been extensively studied for its efficacy in various clinical scenarios:
- Postoperative Pain Management : A systematic review indicated that dipyrone is effective for acute postoperative pain relief. In trials comparing dipyrone with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
- Migraine Treatment : Dipyrone has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .
Table 1: Summary of Clinical Studies on Dipyrone Efficacy
Study Type | Sample Size | Comparison Group | Main Findings |
---|---|---|---|
Postoperative Pain Study | 809 | Placebo/Ibuprofen | Comparable efficacy to other NSAIDs |
Migraine Treatment Study | Varies | Placebo | Effective in acute migraine relief |
Colic Pain Management | N/A | N/A | Effective for biliary/intestinal colic |
Adverse Effects
Despite its efficacy, dipyrone is associated with certain adverse effects:
- Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
- Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with dipyrone use .
Case Studies
Several case studies illustrate both the therapeutic potential and risks associated with dipyrone:
- Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of dipyrone for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, dipyrone was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .
Propriétés
Numéro CAS |
68-89-3 |
---|---|
Formule moléculaire |
C13H17N3NaO4S |
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
Clé InChI |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
Apparence |
Powder |
Key on ui other cas no. |
68-89-3 |
Pictogrammes |
Health Hazard |
Solubilité |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: Dipyrone itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does dipyrone exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that dipyrone, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to dipyrone's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: Dipyrone’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: Dipyrone metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: Dipyrone demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does dipyrone affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of dipyrone can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with dipyrone use?
A5: The most serious concern is the potential for dipyrone to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, dipyrone has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to dipyrone, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, dipyrone can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, dipyrone can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of dipyrone-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of dipyrone?
A8: Dipyrone is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of dipyrone compare to other analgesics?
A9: Studies suggest that dipyrone demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral dipyrone (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular dipyrone (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous dipyrone (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is dipyrone used in children?
A10: While dipyrone is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with dipyrone?
A11: Current research focuses on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.